molecular formula C25H22ClNO3 B252925 3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Cat. No. B252925
M. Wt: 419.9 g/mol
InChI Key: DVAVSTKOQBFJSY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one, also known as C16, is a synthetic compound that belongs to the class of indolinone derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of cancer research.

Mechanism of Action

The mechanism of action of 3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one is not fully understood, but it is believed to involve the inhibition of multiple signaling pathways that are involved in cancer cell growth and proliferation. 3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been shown to inhibit the activity of several key enzymes involved in these pathways, including AKT and mTOR.
Biochemical and Physiological Effects:
3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to have a number of biochemical and physiological effects in cancer cells. It has been shown to induce cell cycle arrest, inhibit angiogenesis, and reduce the expression of several key proteins involved in cancer cell survival and growth.

Advantages and Limitations for Lab Experiments

3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has several advantages for use in lab experiments. It is a synthetic compound that can be easily synthesized in large quantities, and it has been extensively studied for its potential applications in cancer research. However, there are also limitations to its use. 3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has not yet been tested in clinical trials, and its potential toxicity and side effects are not fully understood.

Future Directions

There are several potential future directions for research on 3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one. One area of interest is the development of more potent derivatives of 3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one that can be used in cancer therapy. Another area of interest is the investigation of the potential use of 3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one in combination with other cancer drugs to enhance their effectiveness. Additionally, further research is needed to better understand the mechanism of action of 3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one and its potential toxicity and side effects.

Synthesis Methods

The synthesis of 3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one involves a multi-step process that starts with the reaction of 4-chloroaniline with ethyl acetoacetate to form a substituted benzylidene ethyl acetoacetate. This intermediate is then reacted with 2,5-dimethylbenzaldehyde to form the final product, 3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one.

Scientific Research Applications

3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been studied extensively for its potential applications in cancer research. It has been shown to have potent anti-tumor activity against a variety of cancer cell lines, including breast, lung, and colon cancer. 3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one has been found to induce apoptosis, or programmed cell death, in cancer cells, while leaving normal cells unharmed.

properties

Product Name

3-[2-(4-chlorophenyl)-2-oxoethyl]-1-(2,5-dimethylbenzyl)-3-hydroxy-1,3-dihydro-2H-indol-2-one

Molecular Formula

C25H22ClNO3

Molecular Weight

419.9 g/mol

IUPAC Name

3-[2-(4-chlorophenyl)-2-oxoethyl]-1-[(2,5-dimethylphenyl)methyl]-3-hydroxyindol-2-one

InChI

InChI=1S/C25H22ClNO3/c1-16-7-8-17(2)19(13-16)15-27-22-6-4-3-5-21(22)25(30,24(27)29)14-23(28)18-9-11-20(26)12-10-18/h3-13,30H,14-15H2,1-2H3

InChI Key

DVAVSTKOQBFJSY-UHFFFAOYSA-N

SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Cl)O

Canonical SMILES

CC1=CC(=C(C=C1)C)CN2C3=CC=CC=C3C(C2=O)(CC(=O)C4=CC=C(C=C4)Cl)O

Origin of Product

United States

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